5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride is a compound that features a pyrrolidinone ring fused with an oxadiazole moiety
Scientific Research Applications
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It’s known that the storage temperature for this compound is 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and availability for biochemical reactions. These transport and distribution mechanisms are critical for the compound’s efficacy and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing off-target effects.
Preparation Methods
The synthesis of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is then attached to the oxadiazole moiety through a series of reactions involving amination and cyclization.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride include other pyrrolidinone and oxadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrrolidinone Derivatives: These compounds are known for their diverse biological activities, including anticonvulsant and anticancer properties.
Oxadiazole Derivatives: These compounds are studied for their antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4;/h4H,1-3,8H2,(H,9,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKHIKCCFDDLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-96-8 |
Source
|
Record name | 2-Pyrrolidinone, 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674389-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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